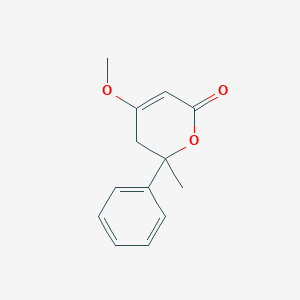

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one

Descripción general

Descripción

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one is an organic compound with the molecular formula C13H12O3 It belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of methyl phenyl ketone with methoxyacetic acid in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to ensure the purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-methoxy-6-methyl-6-phenyl-5H-pyran-2-ol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with various functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research

Building Block in Organic Synthesis

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with specific properties.

Synthetic Routes

The synthesis typically involves the reaction of methyl phenyl ketone with methoxyacetic acid under acidic conditions. This process can be optimized using continuous flow reactors in industrial settings to enhance yield and purity.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising biological activities. Studies have shown its potential as an antimicrobial agent and its efficacy against various cancer cell lines. For example, it has been evaluated for its ability to inhibit the growth of Mycobacterium tuberculosis and Plasmodium falciparum, showcasing its relevance in treating infectious diseases .

Medicinal Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound in treating various diseases. It may act by inhibiting specific enzymes or receptors involved in disease progression, making it a candidate for drug development targeting conditions such as cancer and infectious diseases .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) indicating promising potential for further development .

- Anticancer Efficacy : Research focusing on the anticancer properties revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a mechanism that warrants further investigation for therapeutic applications .

- Photochemical Reactivity : Investigations into the photochemical properties of this compound revealed its capacity to form dimers under specific conditions, which may lead to novel applications in materials science or phototherapy .

Mecanismo De Acción

The mechanism of action of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

4-Methoxy-6-methyl-2H-pyran-2-one: Similar structure but lacks the phenyl group.

4-Hydroxy-6-methyl-2H-pyran-2-one: Similar structure but has a hydroxyl group instead of a methoxy group.

4-Methoxy-6-phenethyl-2H-pyran-2-one: Similar structure but has a phenethyl group instead of a methyl group.

Uniqueness: 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Actividad Biológica

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one, an organic compound categorized under pyranones, has garnered attention for its diverse biological activities. Its molecular formula is C13H12O3, and it features both methoxy and phenyl groups, which contribute to its unique chemical properties and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains such as E. coli and S. aureus, with studies indicating minimum inhibitory concentrations (MIC) in the range of 40 to 50 µg/mL . Its effectiveness is comparable to standard antibiotics, demonstrating promising potential as an antimicrobial agent.

- Anticancer Effects : Notably, this compound has been studied for its cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer) cells. The presence of the methoxy group enhances its reactivity and cytotoxicity, with reported IC50 values indicating significant inhibition of cell proliferation . For instance, one study highlighted a cytotoxic effect with an IC50 value of 0.0227 µM against MCF-7 cells .

- Antioxidant Activity : The compound has also demonstrated antioxidant properties, outperforming traditional antioxidants like α-tocopherol in certain assays. This suggests potential applications in preventing oxidative stress-related diseases .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest in the S phase, promoting apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may be attributed to its ability to scavenge free radicals and modulate ROS levels within cells .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxy-6-methyl-2H-pyran-2-one | Lacks phenyl group | Moderate antimicrobial activity |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Hydroxyl group instead of methoxy | Lower anticancer potency compared to the target compound |

| 4-Methoxy-6-phenethyl-2H-pyran-2-one | Phenethyl group | Enhanced cytotoxicity but less than target compound |

Case Studies

Several studies have highlighted the biological activities of this compound:

- Cytotoxicity Study : A study reported that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of approximately 0.0227 µM. This study emphasized the importance of structural modifications in enhancing anticancer activity .

- Antimicrobial Efficacy : Another research project demonstrated that derivatives of this compound exhibited potent antibacterial activity against clinical isolates of S. aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics .

- Antioxidant Evaluation : A comparative analysis indicated that this compound showed superior antioxidant activity compared to standard antioxidants like vitamin E, highlighting its potential role in mitigating oxidative stress .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one in laboratory settings?

A common approach involves condensation reactions under reflux or microwave-assisted conditions. For example, β-alanine and anhydrous calcium sulfate can act as catalysts in 2-propanol, as demonstrated for structurally similar pyranones. Microwave synthesis (110°C, 8 h) may improve reaction efficiency compared to traditional reflux methods. Purification via flash chromatography (silica gel, diethyl ether/petroleum ether) yields ~53% product, with optimization possible through solvent polarity or catalyst variation .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at 2–8°C in a dry, ventilated environment. Avoid moisture and heat due to its low water solubility and potential sensitivity to decomposition. Use PPE (gloves, lab coat, P95 respirator) to minimize inhalation or dermal exposure, as recommended for analogous pyranones .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy (1H/13C in CDCl3, δH = 7.26 reference) to confirm substituent positions and tautomerism.

- IR spectroscopy (ATR mode) for identifying carbonyl (C=O) and methoxy (C-O) stretches.

- UV/Vis spectroscopy to analyze electronic transitions influenced by the aromatic phenyl group.

- Mass spectrometry (EI) for molecular weight validation (theoretical MW: ~246.3 g/mol) .

Advanced Research Questions

Q. How does the tautomeric equilibrium between 5H-pyran-2-one and its enol form influence reactivity in synthetic applications?

The 5H-pyran-2-one tautomer may exhibit distinct electronic properties, such as altered hydrogen-bonding capacity or nucleophilic sites, compared to its enol form. For example, the keto-enol equilibrium in similar compounds affects regioselectivity in cycloaddition reactions. Monitor tautomerism via variable-temperature NMR or computational modeling (e.g., DFT) to correlate structure with reactivity .

Q. What strategies can optimize the low yield (~53%) observed in pyran-2-one syntheses?

Yield optimization strategies include:

- Catalyst screening : Replace β-alanine with other amino acids (e.g., L-proline) to enhance enantioselectivity.

- Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve reactant solubility.

- Microwave parameters : Adjust irradiation time/temperature to reduce side reactions.

- Protecting groups : Introduce temporary groups on the phenyl ring to prevent undesired side-chain reactivity .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes involved in inflammation or cancer). QSAR models can correlate substituent electronegativity or steric bulk with bioactivity. For example, methoxy groups in similar compounds enhance membrane permeability, while phenyl rings improve target affinity .

Q. How should researchers resolve contradictions in reported biological activity data for pyran-2-one derivatives?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Mitigate by:

- Validating purity via HPLC (>95%) and elemental analysis.

- Replicating assays under standardized conditions (e.g., fixed pH, temperature).

- Investigating tautomer-specific activity using isotopically labeled analogs .

Q. Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., argon atmosphere, solvent drying) to ensure consistency .

- Safety Protocols : Follow NIOSH/CEN guidelines for respiratory protection and waste disposal to minimize occupational hazards .

- Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., ChemDraw NMR simulations) to confirm structural assignments .

Propiedades

IUPAC Name |

4-methoxy-2-methyl-2-phenyl-3H-pyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-13(10-6-4-3-5-7-10)9-11(15-2)8-12(14)16-13/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXPHIBTEWIJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)O1)OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282023 | |

| Record name | 4-METHOXY-6-METHYL-6-PHENYL-5H-PYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18381-99-2 | |

| Record name | MLS002638964 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHOXY-6-METHYL-6-PHENYL-5H-PYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.